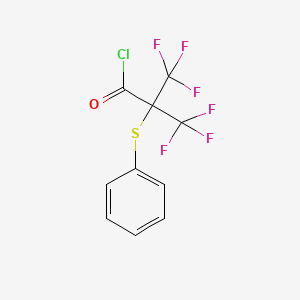
3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride is a chemical compound known for its unique structure and reactivity. It contains trifluoromethyl groups, a phenylsulfanyl group, and a propanoyl chloride moiety, making it a versatile compound in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride typically involves the reaction of 3,3,3-trifluoropropene with phenylsulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the design of enzyme inhibitors and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride involves its reactivity with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The phenylsulfanyl group can form covalent bonds with nucleophilic sites, leading to the inhibition or modification of enzyme activity. The propanoyl chloride moiety is reactive towards nucleophiles, facilitating the formation of covalent adducts with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoro-2-(phenylsulfanyl)propanoyl chloride: Lacks the additional trifluoromethyl group, resulting in different reactivity and properties.
2-(Phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride: Similar structure but without the trifluoromethyl group at the 3-position.
3,3,3-Trifluoro-2-(methylsulfanyl)-2-(trifluoromethyl)propanoyl chloride: Contains a methylsulfanyl group instead of a phenylsulfanyl group, affecting its chemical behavior.
Uniqueness
3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride is unique due to the presence of both trifluoromethyl and phenylsulfanyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound for designing molecules with specific properties and functions.
Propiedades
Número CAS |
69162-16-9 |
|---|---|
Fórmula molecular |
C10H5ClF6OS |
Peso molecular |
322.65 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-2-phenylsulfanyl-2-(trifluoromethyl)propanoyl chloride |
InChI |
InChI=1S/C10H5ClF6OS/c11-7(18)8(9(12,13)14,10(15,16)17)19-6-4-2-1-3-5-6/h1-5H |
Clave InChI |
ZUILCDDGQRCACS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(C(=O)Cl)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)

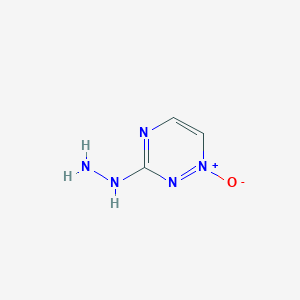

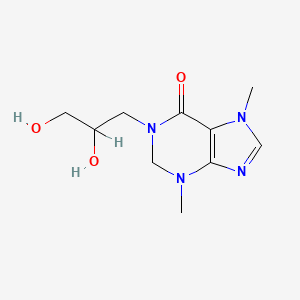
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
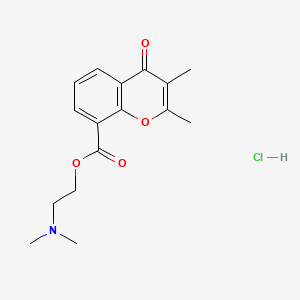

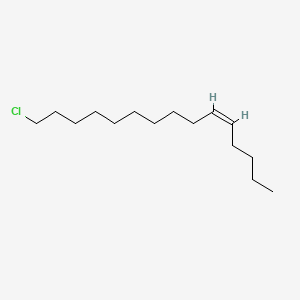
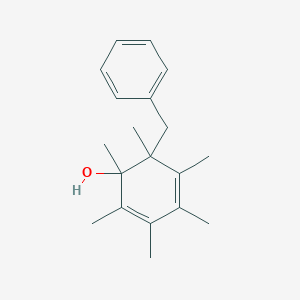
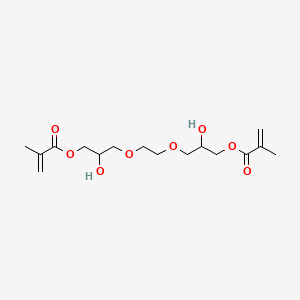
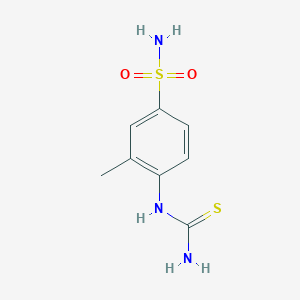
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
